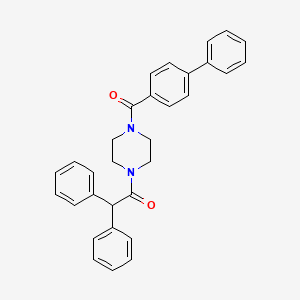![molecular formula C17H23NO B5190988 3-[(3-methylbutyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5190988.png)
3-[(3-methylbutyl)amino]-5-phenyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-methylbutyl)amino]-5-phenyl-2-cyclohexen-1-one, commonly known as MK-677, is a synthetic compound that is classified as a growth hormone secretagogue. It is a potent orally active compound that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). MK-677 has gained significant attention in the scientific community due to its potential therapeutic applications in various conditions, including growth hormone deficiency, muscle wasting, and osteoporosis.
Wirkmechanismus
MK-677 works by stimulating the secretion of 3-[(3-methylbutyl)amino]-5-phenyl-2-cyclohexen-1-one and IGF-1 from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus. The binding of MK-677 to the ghrelin receptor activates the growth hormone secretagogue receptor (3-[(3-methylbutyl)amino]-5-phenyl-2-cyclohexen-1-oneS-R), which leads to an increase in this compound and IGF-1 secretion.
Biochemical and Physiological Effects:
MK-677 has been shown to have several biochemical and physiological effects. It increases this compound and IGF-1 levels, which leads to an increase in muscle mass and bone mineral density. It also has a positive effect on nitrogen balance, which is important for muscle growth. MK-677 has been shown to improve sleep quality and increase appetite, which can be beneficial for individuals with muscle wasting conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MK-677 in lab experiments include its potency and oral bioavailability. It is also relatively easy to synthesize and purify. However, there are some limitations to using MK-677 in lab experiments. It can be expensive to obtain and may have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on MK-677. One area of interest is its potential use in the treatment of age-related muscle wasting and sarcopenia. Another area of interest is its potential use in the treatment of osteoporosis. Additionally, further research is needed to determine the long-term safety and efficacy of MK-677. Finally, there is a need for more studies to investigate the potential off-target effects of MK-677 and to develop more specific 3-[(3-methylbutyl)amino]-5-phenyl-2-cyclohexen-1-oneS-R agonists.
Synthesemethoden
MK-677 is a synthetic compound that is prepared by the reaction of 2-cyclohexen-1-one with 3-methylbutylamine and phenylboronic acid. The reaction is catalyzed by palladium on carbon and is carried out under an atmosphere of hydrogen gas. The product is purified by column chromatography to obtain pure MK-677.
Wissenschaftliche Forschungsanwendungen
MK-677 has been extensively studied for its potential therapeutic applications in various conditions. It has been shown to increase 3-[(3-methylbutyl)amino]-5-phenyl-2-cyclohexen-1-one and IGF-1 levels in both young and elderly individuals. This makes it a potential treatment option for growth hormone deficiency and age-related muscle wasting. MK-677 has also been studied for its potential use in osteoporosis, as it has been shown to increase bone mineral density in postmenopausal women.
Eigenschaften
IUPAC Name |
3-(3-methylbutylamino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-13(2)8-9-18-16-10-15(11-17(19)12-16)14-6-4-3-5-7-14/h3-7,12-13,15,18H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUGNECNLFIJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=CC(=O)CC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5190908.png)
![diethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5190909.png)

![1-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5190926.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B5190930.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5190943.png)

![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5190963.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[4-(methylthio)benzyl]piperidine](/img/structure/B5190966.png)


![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190999.png)
![ethyl 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5191002.png)
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B5191005.png)